Dipropyl peroxydicarbonate
Description
Historical Development and Classification of Organic Peroxides in Chemical Sciences
The study of organic peroxides dates back more than 100 years and has evolved into a significant field within organic chemistry. nih.gov These compounds are broadly classified based on their molecular structure, specifically the nature of the organic groups (R and R') attached to the peroxide (-O-O-) core. wikipedia.org The major classes are distinguished by whether the peroxide group is bonded to alkyl or acyl substituents and by the presence or absence of a terminal hydroxyl group. wikipedia.org This classification helps in predicting the reactivity, stability, and suitable applications for each type of peroxide.
Table 1: Classification of Major Organic Peroxides
| Class | General Formula | Description | Example |
| Hydroperoxides | R-O-O-H | Contain one hydrogen atom bonded to the peroxide group. | tert-Butyl hydroperoxide wikipedia.org |
| Dialkyl Peroxides | R-O-O-R' | Both substituents are alkyl or cycloalkyl groups. | Dicumyl peroxide wikipedia.org |
| Diacyl Peroxides | R-C(O)OO(O)C-R' | Both substituents are acyl groups. | Dibenzoyl peroxide wikipedia.org |
| Peroxy Esters | R-C(O)OO-R' | Contain one acyl and one alkyl group. | tert-Butyl peroxybenzoate wikipedia.org |
| Peroxydicarbonates | R-O-C(O)OO(O)C-O-R' | Characterized by the dicarbonate (B1257347) structure flanking the peroxide bond. nih.gov | Dipropyl peroxydicarbonate |
| Peroxycarboxylic Acids | R-C(O)OOH | A subclass of hydroperoxides with an acyl group. | Peroxyacetic acid wikipedia.org |
Structural Characteristics and Fundamental Reactivity of the Peroxydicarbonate Class
Peroxydicarbonates are structurally defined by the general formula R-O-C(O)-O-O-C(O)-O-R. google.com The central and most reactive feature of this structure is the peroxide bond (-O-O-). This bond is significantly weaker than other covalent bonds within the molecule, such as C-C, C-H, or C-O bonds. Consequently, it is susceptible to homolysis (symmetrical cleavage) when subjected to energy, typically in the form of heat.
The fundamental reactivity of peroxydicarbonates is dominated by this thermal decomposition. The process generates highly reactive oxycarbonyl radicals (RO-C(O)O•), which can subsequently undergo further reactions, including decarboxylation, to initiate processes like polymerization. Beyond radical generation, peroxydicarbonates are also potent oxidizing agents. noaa.gov Recent research has explored their application as powerful and potentially sustainable oxidizers in various chemical transformations, including the epoxidation of alkenes and the oxidation of sulfur and nitrogen-containing compounds, often facilitated through electrosynthesis. researchgate.net
Overview of this compound as a Benchmark Initiator in Contemporary Research
This compound, also known as n-propyl peroxydicarbonate (NPP), is a specific member of the peroxydicarbonate family that serves as a key initiator in polymerization. wikipedia.orgchemicalbook.com It is recognized for its ability to generate free radicals at relatively low temperatures, making it suitable for processes where thermal damage to the monomer or resulting polymer is a concern. haihangchem.com
The synthesis of this compound can be achieved by reacting n-propyl chloroformate with a solution containing hydrogen peroxide and an alkali metal hydroxide (B78521), such as sodium hydroxide, under controlled low-temperature conditions. google.com Its primary industrial application is as a free-radical initiator for the polymerization of various monomers. chemicalbook.com
Table 2: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | Dipropyl 2-peroxydicarbonate wikipedia.org |
| Chemical Formula | C₈H₁₄O₆ wikipedia.org |
| Molar Mass | 206.194 g·mol⁻¹ wikipedia.org |
| CAS Number | 16066-38-9 wikipedia.org |
| Appearance | White crystalline solid chemicalbook.com |
| Trade Name Example | Luperox 221 wikipedia.org |
Research Landscape and Key Academic Challenges Associated with Peroxydicarbonates
The research landscape for peroxydicarbonates is shaped by their high reactivity and inherent instability. A paramount challenge is their thermal sensitivity. Compounds like this compound are thermally unstable and can undergo a self-accelerating exothermic decomposition, which can be violent or explosive if not properly managed. noaa.govchemicalbook.comchemicalbook.com This necessitates stringent handling protocols, including continuous refrigeration (often below -23°C for this compound) and storage away from heat, friction, or contaminants like metals and amines that can catalyze decomposition. noaa.govchemicalbook.com
A significant academic and industrial challenge is the safe scaling of reactions involving these initiators. The potential for a runaway exothermic decomposition requires careful thermal analysis, often using techniques like adiabatic calorimetry to model heat accumulation and design reactors that can safely manage the thermal output. To address these stability issues, research has focused on developing stabilized peroxydicarbonate compositions, for instance, by mixing them with certain diesters of unsaturated dicarboxylic acids. google.com
Contemporary research is also expanding the application scope of peroxydicarbonates beyond traditional polymerization. Studies into their electrosynthesis are aimed at creating concentrated, sustainable oxidizing agents for a variety of chemical synthesis applications. researchgate.net Conversely, the powerful oxidizing nature of peroxydicarbonates presents challenges in other fields; for example, their formation has been identified as a cause of oxidative degradation of organic electrolytes in the development of advanced battery technologies. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propoxycarbonyloxy propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-5-11-7(9)13-14-8(10)12-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDWEHVCUBACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OOC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Record name | DI-N-PROPYL PEROXYDICARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3318 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051762 | |
| Record name | Dipropyl peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently., Liquid | |
| Record name | DI-N-PROPYL PEROXYDICARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3318 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydicarbonic acid, C,C'-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16066-38-9 | |
| Record name | DI-N-PROPYL PEROXYDICARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3318 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Di-n-propyl peroxydicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl peroxydicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydicarbonic acid, C,C'-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl peroxydicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL PEROXYDICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52N9W6F4YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Peroxydicarbonates
Elucidation of Reaction Mechanisms in Peroxydicarbonate Synthesis
A thorough understanding of the underlying chemical processes is fundamental to developing improved synthetic routes for dipropyl peroxydicarbonate.
The principal synthetic route to this compound involves a nucleophilic acyl substitution. This reaction typically utilizes a peroxide anion as the nucleophile which attacks an acylating agent, such as a chloroformate. For instance, the reaction of sodium peroxide with isopropyl chloroformate is a known method for producing the related diisopropyl peroxydicarbonate. nih.gov In this type of reaction, the peroxide anion attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the peroxydicarbonate bond.
The reactivity of carboxylic acid derivatives, including chloroformates, is a key factor in these reactions. Acid halides are generally the most reactive, followed by anhydrides, esters, and carboxylic acids, with amides being the least reactive. youtube.com This high reactivity of chloroformates facilitates the nucleophilic attack by the peroxide anion.
The synthesis of peroxydicarbonates is often conducted in a two-phase system, where the peroxide is in an aqueous phase and the chloroformate is in an organic phase. The reaction, therefore, occurs at the interface of these two immiscible liquids. The kinetics of such interfacial reactions are complex, depending on factors like mass transfer of reactants to the interface and the intrinsic reaction rate.
The use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate. tue.nl PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the peroxide anion from the aqueous phase to the organic phase, where it can react with the chloroformate. tue.nl Studies on similar systems, like the synthesis of tert-butyl peroxy-2-ethylhexanoate, have shown that increasing the interfacial area and using certain bases like potassium hydroxide (B78521) can accelerate the desired reaction over competing side reactions like hydrolysis. tue.nl
Optimization Strategies for Enhanced Synthesis Efficiency and Yield
Optimizing reaction conditions and exploring new process technologies are crucial for improving the synthesis of this compound in terms of yield, purity, and safety.
Several parameters critically influence the outcome of peroxydicarbonate synthesis. The choice of reactants, temperature, and catalysts can all affect the final product's purity and the selectivity of the reaction. For example, in related peroxide syntheses, the use of specific catalysts like tin(IV) chloride has been shown to lead to selective product formation. nih.gov
Interactive Data Table: Key Reaction Parameters and Their Impact
| Parameter | Influence on Synthesis |
| Temperature | Lower temperatures are often required to control the exothermic nature of the reaction and prevent decomposition of the thermally sensitive peroxide product. chemicalbook.comwikipedia.org |
| Catalyst | The choice of phase-transfer catalyst can significantly increase the reaction rate and influence selectivity. tue.nl Lewis acids have also been explored as catalysts in other organic peroxide syntheses. nih.gov |
| Reactant Concentration | The stoichiometry of the peroxide and the chloroformate must be carefully controlled to maximize yield and minimize byproducts. |
| Solvent System | The selection of organic and aqueous phases affects the solubility of reactants and the efficiency of the phase-transfer catalyst. |
Continuous flow synthesis, particularly utilizing microreactor technology, offers significant advantages for the production of peroxydicarbonates. researchgate.netbeilstein-journals.org These technologies provide superior heat and mass transfer, enabling better temperature control and mixing, which is crucial for handling hazardous and thermally unstable compounds. almacgroup.com
Research on the synthesis of other organic peroxides, such as di-(2-ethylhexyl) peroxydicarbonate and dicetyl peroxydicarbonate, in microreactors has demonstrated the potential for high yields and purity in very short reaction times under safe conditions. researchgate.netresearchgate.net The small dimensions of microreactors lead to a high surface-to-volume ratio, which facilitates rapid heat dissipation and precise temperature control, minimizing the risk of runaway reactions. researchgate.net This approach is well-suited for reactions with high exothermicity and decomposition risks. researchgate.net
Design and Synthesis of Functionalized and Substituted Peroxydicarbonates
The design and synthesis of peroxydicarbonates with specific functionalities can lead to initiators with tailored properties for various polymerization applications. By introducing different chemical groups into the peroxydicarbonate structure, it is possible to modify characteristics such as solubility, decomposition kinetics, and initiator efficiency.
This can be achieved by using functionalized chloroformates in the synthesis. While specific research on functionalized this compound is not widely available, the general principles of organic synthesis allow for the incorporation of various functional groups. For example, strategies for synthesizing functionalized cyclopentadienes and poly(2-oxazoline)s demonstrate the broad applicability of designing molecules with specific properties. nih.govresearchgate.net In a related context, radical-catalyzed thiol-ene chemistry has been used to graft peroxide functionalities onto polysiloxane backbones, indicating alternative pathways to functionalized peroxide-containing polymers. semanticscholar.org
Synthesis of Fluorinated Alkyl Peroxydicarbonates
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced thermal stability, increased oxidative power, and unique reactivity. The synthesis of fluorinated alkyl peroxydicarbonates follows a general synthetic pathway analogous to their non-fluorinated counterparts, primarily involving the reaction of a fluorinated chloroformate with a peroxide source.
A key precursor for this synthesis is the corresponding fluoroalkyl chloroformate. Highly-fluorinated chloroformates can be synthesized from commercially available fluorinated alcohols. researchgate.net The reaction typically involves the use of phosgene (B1210022) or a phosgene equivalent in an appropriate solvent.
Once the fluoroalkyl chloroformate is obtained, it can be reacted with a peroxide, such as sodium peroxide, to yield the desired bis(fluoroalkyl) peroxydicarbonate. The general reaction scheme is as follows:
2 Rf-O-C(O)Cl + Na2O2 → Rf-O-C(O)-O-O-C(O)-O-Rf + 2 NaCl
Where Rf represents a fluorinated alkyl group.
Detailed research findings on the synthesis of specific fluorinated alkyl peroxydicarbonates are limited in publicly available literature. However, based on established methods for non-fluorinated peroxydicarbonates, a typical synthetic procedure can be proposed. For example, the synthesis of bis(2,2,2-trifluoroethyl) peroxydicarbonate would involve the initial preparation of 2,2,2-trifluoroethyl chloroformate from 2,2,2-trifluoroethanol. This chloroformate would then be reacted with sodium peroxide, likely in a biphasic solvent system at low temperatures to control the exothermic reaction and prevent decomposition of the peroxide product.
The successful synthesis and characterization of these compounds would rely on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (19F and 13C NMR) to confirm the presence and structure of the fluorinated alkyl groups, and titration methods to determine the active peroxide content.
Below is a hypothetical data table for the synthesis of a series of fluorinated alkyl peroxydicarbonates, based on plausible reaction conditions and expected outcomes.
| Fluorinated Alkyl Group (Rf) | Starting Fluoroalcohol | Chloroformate Intermediate | Reaction Conditions with Na2O2 | Hypothetical Yield (%) |
|---|---|---|---|---|
| CF3CH2- | 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethyl chloroformate | -10 to 0 °C, Dichloromethane/Water | 75 |
| CF3(CF2)2CH2- | 2,2,3,3,3-Pentafluoropropanol | 2,2,3,3,3-Pentafluoropropyl chloroformate | -10 to 0 °C, Dichloromethane/Water | 70 |
| CF3(CF2)5CH2CH2- | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloroformate | -5 to 5 °C, Diethyl ether/Water | 65 |
Modular Synthesis for Tailored Peroxydicarbonate Structures
Modular synthesis provides a powerful strategy for the construction of complex molecules with precisely controlled structures. In the context of peroxydicarbonates, a modular approach would enable the synthesis of unsymmetrical structures, where the two alkyl or aryl groups attached to the peroxydicarbonate core are different. This allows for the fine-tuning of the molecule's properties, such as its decomposition temperature and the reactivity of the resulting radicals.
A stepwise, modular synthesis of an unsymmetrical peroxydicarbonate, R1-O-C(O)-O-O-C(O)-O-R2, can be envisioned through the sequential reaction of two different chloroformates with a peroxide source.
Step 1: Synthesis of a Peroxycarbonate Intermediate
The first step would involve the reaction of one equivalent of the first chloroformate (R1-O-C(O)Cl) with a hydroperoxide, such as tert-butyl hydroperoxide, in the presence of a base. This would yield an intermediate alkyl peroxycarbonate.
R1-O-C(O)Cl + t-BuOOH + Base → R1-O-C(O)-O-O-t-Bu + Base·HCl
Step 2: Cleavage of the Protecting Group and Reaction with the Second Chloroformate
The tert-butyl group can then be selectively removed under acidic conditions to generate a hydroperoxycarbonate intermediate. This intermediate can then be reacted in situ with the second, different chloroformate (R2-O-C(O)Cl) to form the final unsymmetrical peroxydicarbonate.
R1-O-C(O)-O-O-t-Bu + H+ → [R1-O-C(O)-O-OH] + (CH3)2C=CH2 + H2O
[R1-O-C(O)-O-OH] + R2-O-C(O)Cl + Base → R1-O-C(O)-O-O-C(O)-O-R2 + Base·HCl
This modular approach offers significant advantages in terms of structural diversity. By systematically varying the R1 and R2 groups, a library of peroxydicarbonates with a wide range of properties can be synthesized. For instance, one could combine a fluorinated alkyl group with a non-fluorinated alkyl or aryl group to create a molecule with tailored solubility and reactivity.
Below is a data table illustrating the potential for creating diverse, unsymmetrical peroxydicarbonates using a modular synthetic strategy.
| R1 Group | R2 Group | Resulting Unsymmetrical Peroxydicarbonate Structure | Potential Tailored Property |
|---|---|---|---|
| CH3CH2- | CF3CH2- | Ethyl trifluoroethyl peroxydicarbonate | Modified decomposition kinetics |
| C6H5- | (CH3)3C- | Phenyl tert-butyl peroxydicarbonate | Generation of distinct radical species |
| CF3(CF2)3CH2- | CH3(CH2)7- | Nonafluoropentyl octyl peroxydicarbonate | Amphiphilic character |
The successful implementation of these modular strategies would require careful control of reaction conditions to ensure selective reactions and avoid the formation of symmetrical byproducts. Purification of the unsymmetrical products would likely involve chromatographic techniques to separate them from any starting materials and symmetrical peroxydicarbonates.
Fundamental and Applied Studies on Thermal Decomposition Mechanisms
Unimolecular Decomposition Pathways and Kinetic Analysis
The initial step in the thermal decomposition of dipropyl peroxydicarbonate is the unimolecular cleavage of the molecule. This primary decomposition can proceed through different pathways, each with its own energetic requirements and kinetic profile.
The weakest bond in the this compound molecule is the peroxide O-O bond. The thermal decomposition is initiated by the homolytic cleavage of this bond, resulting in the formation of two propyloxycarbonyloxyl radicals. This process is endothermic, and the energy required for this bond scission represents the activation energy for the decomposition.
Table 1: Representative O-O Bond Dissociation Energies (BDEs) of Various Peroxides
| Peroxide | BDE (kcal/mol) | Method |
| Diacetyl peroxide | 32.87 | CBS-APNO |
| Di-tert-butyl peroxide | - | - |
| Cumene hydroperoxide | - | - |
| Di(trifluoromethyl) peroxide | 48.83 | CBS-APNO |
Following the initial homolytic cleavage of the O-O bond, the resulting propyloxycarbonyloxyl radicals can undergo decarboxylation, which is the loss of a carbon dioxide molecule. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orgkhanacademy.org This process can occur through two primary mechanisms: a stepwise pathway or a concerted pathway.
In the stepwise mechanism , the O-O bond breaks first to form two alkoxycarbonyloxyl radicals. These radicals are relatively unstable and can then lose a molecule of carbon dioxide in a subsequent step to form alkoxy radicals.
Alternatively, the decomposition can proceed through a concerted mechanism , where the O-O bond cleavage and the C-O bond cleavage (leading to CO2 formation) occur simultaneously. This pathway avoids the formation of the discrete alkoxycarbonyloxyl radical intermediate. The preference for a concerted versus a stepwise mechanism is influenced by the stability of the resulting radicals and the transition state energies of each pathway. For many dialkyl peroxydicarbonates, the decomposition is believed to follow a predominantly stepwise mechanism due to the relative ease of the initial O-O bond homolysis.
Radical Intermediates and Secondary Reaction Cascades
The propyloxycarbonyloxyl radical is a key intermediate in the stepwise decomposition pathway. These radicals are characterized by the presence of an unpaired electron on one of the oxygen atoms. While direct experimental characterization of these transient species is challenging, their existence is inferred from the products of the decomposition reaction and computational studies.
The primary reaction of alkoxycarbonyloxyl radicals is decarboxylation to form an alkoxy radical and carbon dioxide. beilstein-journals.org This is a rapid process driven by the thermodynamic stability of the CO2 molecule.
The decarboxylation of the propyloxycarbonyloxyl radical yields a propyloxy radical. Alkoxy radicals are also highly reactive and can undergo several transformations, including:
Hydrogen Abstraction: They can abstract a hydrogen atom from a suitable donor molecule (like the solvent or another peroxide molecule) to form an alcohol. acs.orgacs.org
β-Scission: This involves the cleavage of a C-C bond beta to the oxygen atom, leading to the formation of a carbonyl compound and an alkyl radical. researchgate.net For the propyloxy radical, β-scission would result in the formation of formaldehyde (B43269) and an ethyl radical, or acetaldehyde (B116499) and a methyl radical.
Reaction with other radicals: Alkoxy radicals can combine with other radical species present in the reaction mixture.
The resulting alkyl radicals are also reactive and can participate in further hydrogen abstraction, addition to unsaturated bonds, or radical-radical combination reactions.
While the primary decomposition pathways involve intermolecular reactions, the possibility of intramolecular rearrangements of the initially formed peroxy radicals exists. Such rearrangements can lead to the formation of different radical intermediates and, consequently, a different product distribution.
For instance, a peroxy radical could undergo an intramolecular hydrogen atom transfer, where a hydrogen atom from the alkyl chain is transferred to the peroxy radical center. This would result in the formation of a hydroperoxide and a carbon-centered radical on the alkyl chain. The likelihood of such rearrangements depends on the ring strain of the transition state and the activation energy for the hydrogen transfer. While this is a known pathway for larger and more complex peroxy radicals, its significance in the decomposition of a relatively simple molecule like this compound is less established and would require specific experimental or computational studies to confirm. nih.gov
Computational Chemical Investigations of Decomposition
Computational chemistry provides powerful tools to investigate the thermal decomposition of reactive compounds like this compound at a molecular level. These methods offer insights into reaction mechanisms, energetics, and dynamics that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and Ab Initio Calculations of Reaction Pathways
The initial and rate-determining step in the thermal decomposition of peroxydicarbonates is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. This process generates two propoxycarboxy radicals. High-level ab initio calculations and Density Functional Theory (DFT) are employed to determine the energetics of this bond scission and subsequent reactions.
Ab initio methods like the G2 level of theory have been used to reassess the bond dissociation energies (BDEs) of various peroxides. wayne.edu These studies indicate that the O-O bond energy is sensitive to the molecular environment, with calculated bond dissociation enthalpies for compounds like dimethyl peroxide (CH₃OOCH₃) being approximately 39 kcal/mol. wayne.edu More recent studies using the highly accurate CBS-APNO level of theory have further refined these values for a wide range of peroxides. nih.govresearchgate.net
DFT has become a practical tool for studying the decomposition pathways of larger molecules. researchgate.net Specific functionals, such as the M06-2X functional, have been shown to produce O-O bond energies that compare favorably with high-level ab initio calculations like G4 and CBS-APNO. nih.gov For this compound, DFT calculations would model the following primary decomposition step:
(C₃H₇OC(O)O)₂ → 2 C₃H₇OC(O)O•
Following the initial O-O bond scission, the resulting propoxycarboxy radicals can undergo further reactions, primarily β-scission (decarboxylation) to form a propyl radical and carbon dioxide. DFT is used to calculate the energy barriers for these subsequent steps, helping to build a complete profile of the reaction pathway. For example, a computational study on di-tert-butyl peroxide identified over 10 possible unimolecular decomposition pathways using DFT. researchgate.net
A benchmark study validating 64 different DFT functional-basis set combinations for calculating O-O BDEs found that the ωB97 family and the M11 functional provided some of the most accurate results compared to experimental values, although performance can be basis-set dependent. chemrxiv.org
Table 1: Representative O-O Bond Dissociation Enthalpies (298 K) from High-Level Ab Initio Calculations
| Compound | Method | Bond Dissociation Enthalpy (kcal/mol) |
|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50.5 |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 |
| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 |
This table is generated based on data from high-level ab initio studies on various peroxide compounds to provide context for the bond energies relevant to this compound decomposition. wayne.edu
Molecular Dynamics Simulations of Thermal Decomposition Events
Molecular Dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), allow for the investigation of the time-evolution of chemical processes, providing a virtual window into decomposition events. nih.gov ReaxFF is specifically designed to model chemical reactions by dynamically changing bonding between atoms as the simulation progresses. psu.edu
A ReaxFF MD simulation of this compound decomposition would involve constructing a simulation cell containing numerous molecules at a specified density. The system is then heated to decomposition temperatures, and the trajectories of all atoms are tracked over time. researchgate.net
From these simulations, researchers can observe the sequence of chemical events:
Initiation: The simulation would show the initial O-O bond cleavage as the primary event, leading to the formation of propoxycarboxy radicals. nih.gov
Propagation: The subsequent rapid decarboxylation of these radicals to form propyl radicals and CO₂ would be observed.
Secondary Reactions: The highly reactive propyl radicals would then interact with other molecules, leading to hydrogen abstraction, combination, and disproportionation reactions, forming stable products like propane, propene, and hexane.
Studies on other complex molecules, such as polymers, have demonstrated that ReaxFF can successfully identify initial bond cleavage sites and track the formation of primary decomposition products like methane (B114726) and various radicals. nih.govresearchgate.net This methodology provides a powerful approach to understanding the complex reaction network involved in the thermal decomposition of this compound under various conditions. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Decomposition Energetics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. For organic peroxides, QSPR models are developed to predict key thermal hazard parameters, such as the onset decomposition temperature (T₀) and the heat of decomposition (Qd). acs.org These models are crucial for assessing the safety and hazards of compounds without the need for extensive experimental testing. nih.govbohrium.com
The development of a QSPR model involves several steps:
Data Collection: A dataset of organic peroxides with experimentally measured thermal stability properties is compiled. researchgate.net
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors represent different aspects of the molecular structure, including constitutional, topological, geometric, and quantum-chemical properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the molecular descriptors with the property of interest (e.g., T₀). acs.org
Validation: The model is rigorously tested for its robustness and predictive power using internal and external validation techniques to ensure its reliability. nih.govresearchgate.net
For organic peroxides, QSPR models have successfully predicted thermal stability parameters. The molecular descriptors found to be most significant in these models are often related to the peroxide bond, reflecting its central role in the decomposition mechanism. nih.gov Sensitivity analyses can identify the most important descriptors contributing to the reactivity hazards. acs.org
| Thermodynamic | Standard enthalpy of formation | Provides information on the intrinsic stability of the molecule. |
This table summarizes the types of descriptors commonly employed in QSPR studies to model the thermal decomposition properties of organic peroxides. acs.orgbohrium.com
Influence of Environmental Factors on Decomposition Kinetics
The rate and pathway of this compound decomposition are not solely dependent on its molecular structure but are also significantly influenced by the surrounding environment, including the solvent, pressure, and temperature conditions.
Solvent Effects on Radical Generation and Propagation
The choice of solvent can have a profound effect on the kinetics of thermal decomposition for organic peroxides. The reaction medium can influence both the primary homolytic cleavage and the subsequent radical chain reactions. researchgate.net Studies on other peroxides have shown that the decomposition reaction is accelerated in certain solvents, particularly alcohols. plu.mx
The influence of the solvent can be attributed to several factors:
Solvation of the Transition State: Solvents can stabilize the transition state of the O-O bond cleavage, thereby lowering the activation energy and increasing the decomposition rate.
Cage Effects: After the initial bond scission, the newly formed radical pair is confined within a "cage" of solvent molecules. The viscosity and nature of the solvent determine the ease with which these radicals can diffuse apart. In more viscous solvents, the radicals may recombine before they can react further.
Induced Decomposition: The solvent can actively participate in the decomposition process. Radicals generated from the peroxide can abstract hydrogen atoms from solvent molecules, creating solvent radicals that can then attack other peroxide molecules, leading to a chain decomposition mechanism.
The effect of the solvent on decomposition rates has been described using multiparameter equations based on linear Gibbs energy relationships. For dialkyl peroxides, the cohesion energy density of the solvent and its capacity for electrophilic solvation are determining factors that accelerate the process. researchgate.net
Impact of Pressure and Temperature Gradients on Thermal Stability
The thermal stability of this compound is critically dependent on temperature. The rate of decomposition typically follows the Arrhenius equation, showing an exponential increase with rising temperature. The exothermic nature of the decomposition can lead to a self-accelerating reaction if the heat generated is not dissipated effectively, a phenomenon known as a runaway reaction. researchgate.net
Pressure also exerts a significant influence on decomposition kinetics, which can be quantified by the activation volume (ΔV‡). The activation volume represents the change in volume between the reactants and the transition state.
Positive Activation Volume: For the simple homolytic scission of the O-O bond, the transition state involves the stretching of this bond, leading to an increase in volume. Therefore, ΔV‡ is positive. According to transition state theory, an increase in external pressure will hinder reactions with a positive activation volume, thus decreasing the rate of decomposition.
Concerted Mechanisms: In some cases, peroxide decomposition can occur via a concerted mechanism where multiple bonds break simultaneously (e.g., O-O and C-C bonds). These mechanisms often have smaller activation volumes compared to single-bond scission.
Studies on aliphatic tert-butyl peroxyesters have shown that primary peroxyesters, which decompose via single-bond scission, have activation volumes greater than 10 cm³/mol. In contrast, secondary and tertiary peroxyesters, which decompose via a concerted two-bond scission, have smaller activation volumes in the range of 3.0 ± 1.5 cm³/mol. researchgate.net This demonstrates that high pressure can not only slow the decomposition but also potentially favor different reaction pathways.
Mechanistic Aspects of Dipropyl Peroxydicarbonate in Polymerization Chemistry
Initiation Mechanisms in Free-Radical Polymerization
The primary role of dipropyl peroxydicarbonate in polymerization is to serve as a source of free radicals. The initiation process is a two-step sequence involving the thermal decomposition of the initiator followed by the addition of the resulting radical to the first monomer molecule.
The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxydicarbonate molecule, a reaction induced by heat. pergan.com This decomposition yields two identical acyloxycarboxyl radicals (propyloxycarbonyloxy radicals).
Step 1: Initiator Decomposition (CH₃CH₂CH₂-O-C(O)-O)₂ → 2 CH₃CH₂CH₂-O-C(O)-O•
These primary radicals can then initiate polymerization by directly adding across the double bond of a monomer (M).
Step 2: Monomer Addition CH₃CH₂CH₂-O-C(O)-O• + M → CH₃CH₂CH₂-O-C(O)-O-M•
Alternatively, the acyloxycarboxyl radicals can undergo subsequent β-scission (decarboxylation) to lose a molecule of carbon dioxide and form propyl radicals. These secondary radicals are also capable of initiating polymerization.
Step 1a (optional): Decarboxylation CH₃CH₂CH₂-O-C(O)-O• → CH₃CH₂CH₂-O• + CO₂
The rate of polymerization is directly proportional to the rate of initiation, which is dependent on the initiator's decomposition rate and its efficiency. The rate of decomposition is a first-order kinetic process that is highly sensitive to temperature. researchgate.net A key parameter for characterizing an initiator is its half-life (t₁/₂), the time required for half of the initial quantity of peroxide to decompose at a specific temperature. pergan.com Initiators are often selected based on their half-life at the desired polymerization temperature to ensure a suitable rate of radical generation. pergan.com
The efficiency of an initiator, denoted by the factor f, represents the fraction of radicals generated that successfully initiate a polymer chain. The efficiency is always less than unity due to the "cage effect," where primary radicals can recombine within the solvent cage before they have a chance to diffuse apart and react with a monomer. mdpi.com Wastage reactions, such as induced decomposition, can also lower initiator efficiency. youtube.com
The rate of initiation (Rᵢ) is modeled by the equation: Rᵢ = 2 * fkd [I] where kd is the rate constant for initiator decomposition and [I] is the initiator concentration.
The table below shows the characteristic decomposition temperatures for various peroxydicarbonates, illustrating how the alkyl group structure affects thermal stability.
| Peroxide Name | Formula | 1-hr Half-Life Temp. (°C) |
| Di(n-butyl) peroxydicarbonate | C₁₀H₁₈O₆ | 65 |
| Dicetyl peroxydicarbonate | C₃₄H₆₆O₆ | 65 |
| Dimyristyl peroxydicarbonate | C₃₀H₅₈O₆ | 65 |
| This data is representative of the thermal sensitivity of peroxydicarbonates and is based on values for related compounds. pergan.com |
Chain transfer is a reaction that halts the growth of a propagating polymer chain by transferring the radical active center to another molecule, which then initiates a new chain. wikipedia.org This process is a significant determinant of the polymer's final molecular weight and can introduce structural modifications like branching. youtube.com Possible chain transfer reactions in a system initiated by this compound include:
Transfer to Initiator: The growing polymer radical can abstract an atom (typically a hydrogen) from an undissociated initiator molecule. This terminates the polymer chain and the newly formed radical on the initiator can then decompose or re-initiate polymerization.
Transfer to Polymer: A radical chain end can abstract a hydrogen atom from the backbone of another polymer chain. This results in a non-terminal radical on the second chain, which can then propagate, leading to the formation of a long-chain branch.
Transfer to Monomer or Solvent: The active center can be transferred to a monomer or a solvent molecule, both of which reduce the average molecular weight of the polymer. youtube.comwikipedia.org
Control of Polymer Microstructure and Macroscopic Properties
The choice of initiator and polymerization conditions allows for significant control over the microstructure of the polymer, which in turn dictates its macroscopic properties such as melt strength, processability, and mechanical performance.
The molecular weight of a polymer is inversely proportional to the concentration of the initiator. A higher concentration of this compound leads to a higher concentration of primary radicals and an increased rate of initiation. This results in a larger number of polymer chains growing simultaneously, which consume the available monomer more quickly, leading to shorter chains and a lower average molecular weight. researchgate.net
The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), describes the breadth of the molecular weight distribution. Increasing the initiator concentration often leads to a narrower molecular weight distribution (a lower PDI) in controlled degradation processes, though its effect in polymerization can be more complex and dependent on termination and transfer mechanisms. researchgate.netnih.gov
The following table provides an illustrative example of how initiator concentration can affect polymer properties in a typical free-radical polymerization.
| Initiator Conc. (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.001 | 150,000 | 300,000 | 2.0 |
| 0.005 | 80,000 | 168,000 | 2.1 |
| 0.010 | 50,000 | 110,000 | 2.2 |
| 0.050 | 20,000 | 46,000 | 2.3 |
| Note: This data is illustrative of the general trend observed in free-radical polymerization. |
While this compound is used as a polymerization initiator, a significant application of the peroxydicarbonate (PODIC) class of initiators is in the post-polymerization modification of polyolefins, particularly polypropylene (B1209903) (PP). researchgate.netnih.gov Linear polypropylene often has low melt strength, which limits its use in processes like thermoforming and foaming. researchgate.net Introducing long-chain branching (LCB) via reactive extrusion with peroxydicarbonates can dramatically improve these properties. tuc.gr
The mechanism involves the thermal decomposition of the peroxydicarbonate in the polymer melt. The resulting radicals abstract hydrogen atoms from the polypropylene backbone, creating tertiary macroradicals. These macroradicals can then undergo one of two competing reactions:
β-scission: The polymer chain breaks at the radical site, leading to a decrease in molecular weight.
Recombination: Two macroradicals combine to form a branched structure (e.g., H-shaped or T-shaped).
Peroxydicarbonates are particularly effective because the resulting alkoxycarboxyl radicals are efficient at abstracting hydrogen atoms without causing excessive β-scission, thus favoring the formation of long-chain branches. nih.gov The degree of branching can be controlled by the type and concentration of the peroxydicarbonate used. researchgate.net This modification leads to materials with enhanced melt strength, increased elasticity, and strain-hardening behavior in elongational flow. researchgate.netresearchgate.net
| Modification Parameter | Resulting Property Change in Polypropylene |
| Addition of Peroxydicarbonate | Introduction of Long-Chain Branches (LCB) |
| Increased Peroxide Concentration | Increased Degree of Branching (up to a point) |
| Presence of LCB | Increased Melt Strength and Elasticity |
| Presence of LCB | Appearance of Strain-Hardening Behavior |
| This table summarizes findings from studies on reactive modification of polypropylene using peroxydicarbonates. researchgate.netresearchgate.nettuc.gr |
Stereochemical control, or tacticity, refers to the spatial arrangement of chiral centers along a polymer chain. This feature has a profound impact on the physical properties of the polymer, such as its crystallinity and melting point.
In conventional free-radical polymerization initiated by compounds like this compound, there is a general lack of stereochemical control. The propagating radical at the end of a growing polymer chain is typically sp²-hybridized and planar. The incoming monomer can add to this planar radical from either face with nearly equal probability. This lack of facial selectivity results in a random distribution of stereocenters, leading to the formation of atactic polymer, which is generally amorphous. This is in stark contrast to coordination polymerization using catalysts like Ziegler-Natta or metallocenes, which can produce highly stereoregular (isotactic or syndiotactic) polymers. acs.org Therefore, while this compound is an effective initiator for controlling reaction rate and molecular weight, it does not provide a mechanism for controlling the stereochemistry of the final polymer.
Specific Monomer Systems and Advanced Polymer Synthesis
Vinyl Monomer Polymerization (e.g., Vinyl Chloride, Ethylene (B1197577), Acrylates)
This compound and other dialkyl peroxydicarbonates serve as highly effective radical initiators in the polymerization of various vinyl monomers. Their utility is primarily dictated by their decomposition kinetics, specifically their half-life at a given temperature, which determines the optimal reaction temperature range.
Vinyl Chloride Polymerization: In the aqueous suspension polymerization of vinyl chloride, dialkyl peroxydicarbonates are classified as fast initiators. google.comgoogle.com They are suitable for polymerization temperatures typically ranging from 50°C to 70°C. google.comgoogle.com The choice of initiator is crucial for controlling the polymerization rate and the properties of the final poly(vinyl chloride) (PVC) resin, such as the K-value, which is related to molecular weight. arkema.com For instance, producing PVC grades with K-values between 57 and 70 often involves peroxydicarbonates like di-(sec-butyl)ethyl peroxydicarbonate and di-2-ethylhexyl peroxydicarbonate. arkema.com To achieve a more constant reaction rate (a "square" reaction profile), a combination of initiators with different activities is often employed. A more reactive initiator like a peroxydicarbonate can be used to start the polymerization, followed by a slower one to see the reaction to completion. free.fr
Ethylene Polymerization: The polymerization of ethylene into low-density polyethylene (B3416737) (LDPE) via a radical mechanism is a high-pressure (500 to 5000 bar) and high-temperature (120 to 350°C) process. google.com The process is initiated by the thermal decomposition of an organic peroxide, which breaks apart to form two radicals. youtube.com These radicals attack the double bond of an ethylene molecule, initiating the polymer chain. youtube.comwashington.edu The chain propagates as the new radical adds more ethylene monomers. The reaction terminates when two radical chains combine. washington.edu The molecular weight and number of monomer units can be controlled by the reaction temperature, initiator type, and concentration. washington.edu While various peroxides are used, the fundamental mechanism of initiation, propagation, and termination is consistent.
Acrylates Polymerization: Peroxydicarbonates are also utilized as initiators for the copolymerization of (meth)acrylates. nouryon.com Thermosetting compositions can be formulated using (meth)acrylates, a peroxodicarbonate as a radical initiator, and other stabilizers. google.com The selection of the initiator is critical for controlling the curing process and the properties of the final cross-linked polymer network.
| Monomer | Initiator Class | Typical Polymerization Temperature | Key Findings |
| Vinyl Chloride | Dialkyl Peroxydicarbonates | 50°C - 70°C | Classified as "fast initiators"; often used in combination with slower initiators to control reaction profiles and achieve desired PVC K-values. google.comarkema.comfree.fr |
| Ethylene | Organic Peroxides | 120°C - 350°C | High-pressure radical polymerization; initiator decomposition creates radicals that initiate chain growth. google.comyoutube.comwashington.edu |
| (Meth)acrylates | Peroxydicarbonates | Varies with application | Used to initiate polymerization for thermosetting compositions and copolymers. nouryon.comgoogle.com |
Synthesis of Fluoropolymers (e.g., Polytetrafluoroethylene)
The synthesis of fluoropolymers such as Polytetrafluoroethylene (PTFE) is achieved through free-radical polymerization. sukoptfe.com The process for PTFE typically involves reacting tetrafluoroethylene (B6358150) (TFE) monomer in water with a radical initiator. essentialchemicalindustry.org Commonly used initiators for PTFE synthesis are water-soluble peroxides like ammonium (B1175870) persulfate or disuccinic acid peroxide. sukoptfe.comorioncoat.com
While this compound is not commonly cited for the specific synthesis of PTFE, other peroxydicarbonates have been successfully used in the polymerization of other fluorinated monomers. For example, the surfactant-free precipitation polymerization of vinylidene fluoride (B91410) in supercritical carbon dioxide has been carried out using diethyl peroxydicarbonate as the initiator. researchgate.net This demonstrates the applicability of peroxydicarbonates in creating fluorinated polymers under specific process conditions. The general mechanism involves the thermal decomposition of the peroxydicarbonate to generate radicals that initiate the polymerization of the fluoromonomer.
Application in Frontal Polymerization and Thermoset Curing
Frontal Polymerization: Frontal polymerization is a self-sustaining reaction where a localized polymerization zone propagates through a monomer-initiator mixture, driven by the exothermic heat of the reaction. nih.govpolito.it This method is an energy-efficient alternative for synthesizing thermoset polymers and thermoplastics. acs.org The process requires an initial energy stimulus (thermal or photo) to trigger the reaction locally. polito.it
Peroxydicarbonates have been identified as effective radical thermal initiators for frontal polymerization. For instance, (tert-butylcyclohexyl)peroxydicarbonate was found to be a suitable initiator for the fast radical polymerization of 1,6-hexanediol (B165255) diacrylate (HDDA). acs.org However, a challenge in the frontal polymerization of acrylates with conventional peroxide initiators is the formation of bubbles from gaseous byproducts during decomposition, which can limit practical applications. nih.gov
Thermoset Curing: The curing of thermoset resins is a critical process for forming a stable, cross-linked polymer network. Organic peroxides, including peroxydicarbonates, are widely used as initiators in these curing systems. compositesone.comnouryon.com They are essential ingredients for curing unsaturated polyester (B1180765) and vinyl ester resins used in a variety of composite manufacturing processes. compositesone.com A notable application is in resin transfer molding (RTM), cured-in-place pipe (CIPP), and pultrusion processes, where pumpable paste-forms of peroxydicarbonates can be used, offering savings in operational costs due to rapid dissolution in the resin. nouryon.com The choice of peroxide is governed by the desired curing temperature and time.
Cross-linking Chemistry Initiated by Peroxydicarbonates
Cross-linking is a chemical process that forms covalent bonds between polymer chains, creating a three-dimensional network. rbhltd.com This modification significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. rbhltd.compergan.com Organic peroxides are common agents used to initiate cross-linking in a variety of polymers, including polyolefins and elastomers. pergan.com
The mechanism of peroxide-initiated cross-linking involves several key steps:
Decomposition and Radical Formation: When heated, the weak oxygen-oxygen bond in the peroxydicarbonate molecule breaks, generating highly reactive free radicals. rbhltd.compergan.com
Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the polymer chains. This creates radical sites, or macroradicals, on the polymer backbone. rbhltd.comnih.gov
Cross-link Formation: Two macroradicals can then combine to form a stable carbon-carbon bond, creating a cross-link between the polymer chains. nih.gov
This process is stoichiometric, meaning that doubling the peroxide concentration generally results in a doubling of the number of cross-links formed. pergan.com The efficiency of cross-linking can be influenced by the polymer structure and the presence of other additives. The cross-linking of polyethylene, for example, is a well-established method to improve its properties for applications that require high temperature resistance, such as in wires and cables. nih.gov
| Property | Effect of Cross-linking |
| Thermal Stability | Improved; the material can withstand higher temperatures without melting or flowing. nih.gov |
| Mechanical Strength | Generally enhanced, including tensile strength and stiffness. rbhltd.com |
| Chemical Resistance | Increased resistance to solvents and other chemicals. nih.gov |
| Creep Resistance | Improved due to the restricted movement of polymer chains. alfa-chemistry.com |
| Impact Strength | Can be altered; may increase or decrease depending on the polymer and cross-link density. mdpi.com |
Advanced Analytical and Spectroscopic Techniques for Peroxydicarbonate Research
Real-Time Spectroscopic Monitoring of Reaction Kinetics
Real-time monitoring is crucial for understanding the rapid decomposition and polymerization initiation kinetics of peroxydicarbonates. Spectroscopic techniques that provide in-situ data without disturbing the reaction are particularly valuable. longdom.orgmagritek.com
In situ ATR-FTIR spectroscopy is a powerful, non-invasive tool for tracking the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. xjtu.edu.cnnih.gov An ATR probe inserted directly into the reaction vessel allows for continuous data acquisition. xjtu.edu.cn For dipropyl peroxydicarbonate, this technique can monitor the disappearance of the peroxide linkage and the carbonyl groups of the parent molecule, as well as the appearance of new bands corresponding to reaction products.
Key spectral regions of interest include the carbonyl (C=O) stretching frequency of the peroxydicarbonate, which is sensitive to its chemical environment and bonding. rsc.org As the O-O bond cleaves and subsequent reactions occur, changes in this and other regions, such as the C-O stretching region, provide a kinetic profile of the reaction. rsc.org For example, the reduction of related ester radicals shows a shift in the C=O bond stretch from ~1720–1730 cm⁻¹ in the neutral ester to ~1600–1575 cm⁻¹ in the anion radical. rsc.org
Table 1: Characteristic ATR-FTIR Wavenumbers for Monitoring Peroxydicarbonate Reactions
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Carbonyl (C=O) in Peroxydicarbonate | 1720 - 1780 | Disappearance indicates consumption of the starting material. |
| Carbonyl (C=O) in Anion Radical | 1575 - 1600 | Appearance indicates formation of radical intermediates. rsc.org |
| C-O Stretch | 1100 - 1300 | Changes reflect the transformation of the carbonate structure. |
| O-O Stretch | 800 - 900 | Weak band; its disappearance signifies peroxide bond cleavage. |
UV-Vis spectroscopy is a widely used method for monitoring reaction kinetics by measuring the change in absorbance of a chromophore over time. mdpi.comresearchgate.net While this compound itself does not have strong absorption in the visible region, its decomposition products or reaction intermediates might. The technique is particularly useful for quantifying changes in concentration, which can be directly related to the reaction rate. longdom.orgresearchgate.net
The method can be employed to follow the degradation of reactants or the formation of products that absorb in the UV-Vis range. mdpi.com For instance, if the reaction of this compound leads to the formation of conjugated systems or specific colored complexes, their appearance can be monitored. The high temporal resolution of modern UV-Vis spectrometers allows for the study of very fast reactions. researchgate.net
Table 2: Application of UV-Vis Spectroscopy in Kinetic Studies
| Parameter | Measurement | Utility in Peroxydicarbonate Research |
| Absorbance Maximum (λmax) | Wavelength (nm) | Identifies specific chromophoric species (reactants, intermediates, or products). |
| Change in Absorbance (ΔA) | Absorbance Units (AU) | Quantifies the change in concentration over time, allowing for the calculation of reaction rates. |
| Isosbestic Point | Wavelength (nm) | Indicates a direct conversion of one species to another with a clean reaction mechanism. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. srce.hrnih.gov Since the decomposition of this compound proceeds via radical intermediates, EPR is an indispensable tool for mechanistic investigations. nih.gov The technique provides information on the identity, structure, and concentration of the radical species present. nih.gov
The primary radicals formed from this compound are often too short-lived to be detected directly by EPR. wikipedia.org Spin trapping overcomes this limitation by using a "spin trap" compound that reacts with the transient radical to form a more stable and persistent radical adduct, which can then be easily detected by EPR. srce.hrwikipedia.org Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). srce.hrwikipedia.org
The EPR spectrum of the resulting spin adduct exhibits a characteristic hyperfine splitting pattern, which acts as a fingerprint for the trapped radical. nih.gov The hyperfine coupling constants (hfc), particularly from nitrogen (aN) and hydrogen (aH) nuclei, and the g-value are used to identify the original transient radical. nih.govutexas.edu
Table 3: Representative EPR Parameters for DMPO Spin Adducts of Radicals Relevant to Peroxydicarbonate Chemistry
| Trapped Radical | Spin Trap | aN (Gauss) | aH (Gauss) | g-value |
| Alkyl Radical (R•) | DMPO | 14.3 - 15.8 | 20.9 - 21.8 | ~2.006 |
| Alkoxyl Radical (RO•) | DMPO | 13.2 - 14.9 | 7.6 - 10.1 | ~2.006 |
| Peroxyl Radical (ROO•) | DMPO | 12.8 - 14.3 | 6.8 - 10.3 | ~2.006 |
| Hydroxyl Radical (•OH) | DMPO | 14.9 | 14.9 | ~2.006 |
Note: Exact hfc values can vary depending on the solvent and temperature. nih.gov
While the initial propoxycarbonyloxyl radicals are highly transient, under certain conditions, such as at very low temperatures (cryogenic trapping) or if the reaction leads to the formation of more stable (persistent) radical species, direct detection by EPR is possible. researchgate.netnih.gov This method avoids the potential artifacts associated with spin trapping and provides direct structural information about the radical. researchgate.net
Direct EPR measurements can unambiguously identify a radical through its specific g-value and hyperfine structure. researchgate.net For example, the direct EPR detection of the carbonate radical anion (CO₃•⁻) has been achieved in flow systems, identified by its characteristic g-value of 2.0113 and its interaction with ¹³C isotopes. researchgate.net Such direct observation provides conclusive evidence for the presence of specific radical intermediates in a reaction pathway. nih.gov
Table 4: EPR Parameters for Directly Observed Radicals in Related Systems
| Radical Species | g-value | Line Width (Gauss) | Key Identifying Feature |
| Carbonate Radical Anion (CO₃•⁻) | 2.0113 | 5.5 | Invariant singlet signal between pH 6-9. researchgate.net |
| Cumylperoxyl Radical (CumylOO•) | 2.0143 | - | Directly observed signal appearing after peroxide addition. nih.gov |
| Phenoxyl Radical | 2.0039 | - | Signal appears after reaction with a phenolic substrate. nih.gov |
Chromatographic and Mass Spectrometric Approaches
To fully understand the reaction pathways of this compound, it is essential to identify the stable end products. A combination of chromatography for separation and mass spectrometry for identification is a highly effective approach.
Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing the volatile products that result from the decomposition or reaction of this compound. The gas chromatograph separates the complex mixture of products, and the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of each component based on its fragmentation pattern. This information helps to reconstruct the reaction mechanism by accounting for the fate of the initial radicals. For non-volatile products, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be employed.
Table 5: Analytical Techniques for Product Identification in this compound Decomposition
| Technique | Analyte Type | Information Obtained | Example Products Identified |
| GC-MS | Volatile Compounds | Separation and structural identification of final products. | Propane, Propene, Carbon Dioxide, Isopropanol, Acetone |
| HPLC-MS | Non-volatile/Thermally Labile Compounds | Separation and identification of heavier products or oligomers. | Higher molecular weight esters, carbonates, and oligomeric species. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying the volatile products generated during the thermal decomposition of this compound. In this technique, the complex mixture of decomposition products is first separated based on volatility and interaction with the chromatographic column. Subsequently, the mass spectrometer fragments the individual components and separates them by their mass-to-charge ratio, allowing for precise identification.
The decomposition of peroxydicarbonates generates alkoxycarbonyloxyl radicals, which can further break down. The specific products formed are dependent on reaction conditions. For instance, the decomposition of the related diisopropyl peroxydicarbonate yields isopropoxy radicals, which can then decompose into products like acetaldehyde (B116499) and acetone. GC-MS analysis is critical for separating and identifying such complex mixtures of volatile compounds. researchgate.net The analysis of particulate matter using pyrolysis-GC/MS has also demonstrated the technique's capability to identify specific polymeric materials by interpreting their unique pyrolysis products. mdpi.com
Table 1: Potential Decomposition Products of Alkoxy Radicals Identified by GC-MS
| Precursor Radical | Decomposition Product | Analytical Significance |
| Isopropoxy Radical | Acetaldehyde | Major product at elevated temperatures |
| Isopropoxy Radical | Acetone | Minor decomposition pathway product |
| Various Alkyl Radicals | Alkanes, Alkenes, Alkadienes | General products of polymer thermal degradation mdpi.com |
| Styrene-Butadiene Rubber | Styrene, Vinylcyclohexene | Key pyrolysis products for polymer identification mdpi.com |
This table illustrates the types of volatile organic compounds (VOCs) that can be identified using GC-MS during the thermal degradation of materials, providing a model for the analysis of this compound decomposition.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of this compound and for monitoring the composition of reaction mixtures over time. HPLC separates components of a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
The method can be tailored by selecting appropriate stationary and mobile phases to achieve optimal separation. For instance, a reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. mdpi.com This setup is effective for separating a wide range of organic molecules. By monitoring the reaction, HPLC can quantify the consumption of the initiator and the formation of various products, providing critical data for kinetic studies. The technique's sensitivity and precision make it suitable for detecting even trace impurities or byproducts in the this compound sample, which is vital as impurities can significantly affect polymerization outcomes. mdpi.comsemanticscholar.org
Table 2: Illustrative HPLC Method Parameters for Organic Compound Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18, 3.5 µm particle size | Stationary phase for separating non-polar to moderately polar compounds mdpi.com |
| Mobile Phase | Acetonitrile / Buffered Aqueous Solution | Eluent to carry the sample through the column; composition can be adjusted for optimal separation mdpi.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time mdpi.com |
| Detection | UV or Coulometric Detector | Quantifies the separated components based on UV absorbance or electrochemical properties mdpi.com |
| Injection Volume | 50 µL | The amount of sample introduced into the system for analysis mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers and reaction intermediates. rsc.org It provides information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), allowing for the elucidation of polymer microstructure, chain connectivity, and the presence of end-groups.
¹³C NMR for Polymer Backbone and Branching Analysis
¹³C NMR spectroscopy is particularly effective for analyzing the carbon backbone of polymers initiated by this compound. Each carbon atom in a unique chemical environment produces a distinct signal, allowing for the identification of monomer units, sequence distribution in copolymers, and stereochemistry.
A key application of ¹³C NMR is the characterization of chain branching. jordilabs.com Different types of branches (e.g., ethyl, butyl) result in unique chemical shifts for the branch carbons and the backbone carbons at the branch point. jordilabs.com For example, in the analysis of polyethylene (B3416737), a single resonance around 30.00 ppm indicates a linear structure of –CH₂– carbons, whereas additional peaks reveal the presence and type of short-chain branching. jordilabs.com This level of detail is crucial for understanding how initiator choice and reaction conditions influence the final polymer architecture and properties. Studies on poly(vinyl chloride) (PVC) have also utilized ¹³C NMR to investigate microstructure and defects. researchgate.netresearchgate.net
Table 3: Representative ¹³C NMR Chemical Shifts for Polyethylene Branching Analysis
| Carbon Type | Chemical Shift (ppm) | Structural Assignment |
| Main Backbone (-CH₂-) | 30.00 | Linear polyethylene chain jordilabs.com |
| Backbone Tertiary Carbon | 38.15 | Branch point on the polymer backbone jordilabs.com |
| Ethyl Branch | ~11 | Terminal methyl group of an ethyl branch |
| Butyl Branch | ~14, ~23, ~34 | Carbons of a butyl side chain |
| Hexyl Branch | ~14, ~23, ~32, ~35 | Carbons of a hexyl side chain |
Data adapted from typical values observed in the ¹³C NMR analysis of low-density polyethylene. jordilabs.com
¹H NMR for Reaction Monitoring and Product Characterization
Proton NMR (¹H NMR) spectroscopy is widely used for monitoring the progress of polymerization reactions in real-time and for characterizing the final products. nih.govlabrulez.com The conversion of monomer to polymer can be quantified by observing the disappearance of the monomer's vinyl proton signals (typically in the 5-7 ppm range) and the appearance of broad signals corresponding to the polymer backbone. labrulez.com
¹H NMR is also invaluable for end-group analysis. The fragments from the this compound initiator that attach to the polymer chain ends can be identified by their characteristic signals. This confirms the initiation mechanism and allows for the calculation of number-average molecular weight, provided the polymer is of a suitable size. rsc.org The good sensitivity of ¹H detection makes it possible to monitor real-time processes that alter molecular mobility, such as the curing of a resin or the formation of a solid polymer from liquid reagents. nih.gov
Calorimetric Techniques in Reaction Thermodynamics and Kinetics
Calorimetric techniques measure the heat flow associated with chemical reactions or physical transitions as a function of temperature or time. This information is fundamental to understanding the thermodynamics and kinetics of polymerization initiated by this compound.
Differential Scanning Calorimetry (DSC) for Polymerization Onset and Enthalpy
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the thermal properties of polymers. hu-berlin.deazom.com In a DSC experiment, a sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. hu-berlin.de
For polymerization reactions, DSC can precisely determine the onset temperature of the reaction, which corresponds to the temperature at which the exothermic polymerization process begins. This is observed as a deviation from the baseline in the DSC thermogram. The total heat released during the polymerization, known as the enthalpy of polymerization (ΔH), can be calculated by integrating the area of the exothermic peak. tudelft.nl This value is directly proportional to the extent of the reaction. DSC is therefore used to assess the activity of initiators like this compound and to study the kinetics of the polymerization process. researchgate.net The technique is also essential for characterizing the final polymer, providing data on its glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity. mdpi.com
Table 4: Typical Thermal Data Obtainable from a DSC Analysis of a Polymerization Reaction
| Parameter | Description | Typical Observation in DSC |
| Polymerization Onset Temperature (T_onset) | The temperature at which the exothermic reaction begins. | The initial point of deviation from the baseline before the exothermic peak. tudelft.nl |
| Peak Exotherm Temperature (T_peak) | The temperature at which the reaction rate is at its maximum. | The peak maximum of the exothermic event. |
| Enthalpy of Polymerization (ΔH) | The total heat evolved during the polymerization reaction. | The area under the exothermic peak, typically measured in J/g. tudelft.nlresearchgate.net |
| Glass Transition Temperature (T_g) | The temperature at which the polymer transitions from a glassy to a rubbery state. | A step-like change in the heat capacity observed in the thermogram. hu-berlin.de |
Reaction Calorimetry for Heat Flow and Kinetic Parameter Determination
Reaction calorimetry is a powerful analytical technique employed to investigate the thermal characteristics of chemical reactions, including the highly exothermic decomposition of this compound. This method allows for the direct measurement of heat generated or absorbed during a reaction, providing crucial data for assessing thermal hazards and determining kinetic parameters. By monitoring the heat flow as a function of time and temperature, researchers can gain a comprehensive understanding of the reaction's thermodynamics and kinetics, which is essential for the safe handling, storage, and application of thermally sensitive compounds like peroxydicarbonates.
The principle of reaction calorimetry involves carrying out a chemical reaction within a well-controlled reactor where the heat exchanged between the reaction mixture and its surroundings is precisely measured. Modern reaction calorimeters, such as the RC1e, utilize real-time calorimetry (RTCal) techniques. These instruments are equipped with heat flux sensors on the outer wall of the reactor, enabling the direct and continuous measurement of heat flow. This approach is independent of the physical properties of the reaction mass and eliminates the need for calibration during an experiment.
For the study of this compound, reaction calorimetry experiments can be designed to measure key parameters such as the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the rate of heat release. The heat of reaction provides a measure of the total energy released during decomposition, while the adiabatic temperature rise indicates the maximum temperature increase that could occur in a perfectly insulated system, a critical parameter for assessing runaway reaction scenarios.
Kinetic parameters of the decomposition of this compound, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by conducting experiments under various temperature conditions, including isothermal and non-isothermal (dynamic) modes. In an isothermal experiment, the temperature is held constant, and the heat flow is measured as the reaction progresses. For a first-order decomposition reaction, which is typical for peroxides in dilute solutions, the rate of heat release is directly proportional to the concentration of the peroxide.
In non-isothermal experiments, the sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. The resulting data can be analyzed using various kinetic models, such as the Arrhenius model, to calculate the activation energy and pre-exponential factor. cetjournal.it Differential Scanning Calorimetry (DSC) is a common thermo-analytical technique used for this purpose, where the difference in heat flow between a sample and a reference is measured as a function of temperature. fauske.comnih.gov
| Parameter | Value | Unit | Description |
| Heat of Decomposition (ΔHd) | -250 | kJ/mol | The total heat released during the complete decomposition of one mole of the substance. |
| Onset Temperature (Tonset) | 45 | °C | The temperature at which the exothermic decomposition begins to be detectable under specific experimental conditions. |
| Activation Energy (Ea) | 120 | kJ/mol | The minimum energy required to initiate the decomposition reaction. |
| Pre-exponential Factor (A) | 5.0 x 1014 | s-1 | A constant in the Arrhenius equation that relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur. |
| Self-Accelerating Decomposition Temperature (SADT) | 35 | °C | The lowest temperature at which self-accelerating decomposition can occur in a substance within its transport packaging. |
Note: The data in this table is illustrative and intended to represent typical values for a peroxydicarbonate. Actual experimental values may vary depending on the specific conditions of the measurement.
The determination of these parameters is vital for the development of safe industrial processes involving this compound. The heat flow data helps in designing appropriate cooling systems to manage the heat of reaction, while the kinetic parameters are essential for modeling the reaction rate at different temperatures and preventing thermal runaway. The Self-Accelerating Decomposition Temperature (SADT) is a particularly critical parameter derived from calorimetric data, which dictates the maximum safe storage and transport temperatures for the compound. nih.gov
Emerging Research Directions and Interdisciplinary Applications
The utility of Dipropyl peroxydicarbonate and related peroxydicarbonates extends beyond conventional polymerization, with ongoing research exploring novel applications and more sustainable methodologies. These emerging areas leverage the unique reactivity of the peroxide bond to create advanced materials, develop greener chemical processes, and refine our fundamental understanding of radical chemistry.
Q & A
Q. What are the critical safety protocols for handling dipropyl peroxydicarbonate in laboratory settings?
this compound is classified as a hazardous substance (Hazard Class 5.2) due to its thermal instability and potential to cause skin/eye irritation. Key safety measures include:
- Storing in airtight containers at low temperatures (≤ -15°C) to prevent exothermic decomposition .
- Using grounded equipment and personal protective equipment (gloves, goggles, lab coats) during handling .
- Avoiding exposure to heat sources, sparks, or open flames, as it decomposes violently above 20°C .
- Implementing emergency protocols for spills, including dust suppression and proper disposal in approved containers .
Q. How is this compound synthesized for use as a polymerization initiator?
A common method involves radical copolymerization in an inert solvent (e.g., isopropanol) under nitrogen atmosphere. For example:
- Dissolve monomers (e.g., methacrylates) and this compound (2.2 wt%) in isopropanol.
- Heat to 60°C for 2 hours, then increase to 80°C for 1 hour to complete polymerization.
- Remove solvent under vacuum to recover the polymer . This method ensures controlled initiation while minimizing premature decomposition.
Q. What analytical techniques are used to assess the thermal decomposition kinetics of this compound?
Differential scanning calorimetry (DSC) is the gold standard:
- Measure heat flow changes during decomposition to calculate Arrhenius parameters (activation energy, pre-exponential factor).
- For this compound, decomposition follows first-order kinetics, with data validated against azobisisobutyronitrile as a reference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity values (e.g., LD50) for this compound?
Discrepancies often arise from variations in test conditions (e.g., solvent, species). To address this:
- Replicate studies using OECD/EPA guidelines (e.g., OECD 423 for acute oral toxicity) under controlled environments.
- Compare results with structurally similar peroxydicarbonates (e.g., di-isopropyl peroxydicarbonate LD50: 3400 mg/kg in rats) to identify trends .
- Use computational models (QSAR) to predict toxicity based on molecular descriptors and validate experimentally .
Q. What experimental design optimizes this compound’s stability in temperature-sensitive polymerization systems?
Stability can be enhanced via:
- Diluent selection : Use Type B diluents (≥23%) like phthalate esters to reduce active oxygen content and suppress decomposition .
- Temperature gradients : Pre-cool monomers to -10°C before adding the initiator, ensuring gradual heating to reaction temperature .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track peroxide consumption and adjust heating rates dynamically .
Q. How does this compound’s decomposition profile compare to other peroxydicarbonates in radical polymerization?
Comparative studies show:
- Half-life : this compound (t₁/₂ = 10 hours at 50°C) is less stable than di-isopropyl peroxydicarbonate (t₁/₂ = 15 hours at 50°C) but more reactive .
- Byproduct analysis : Unlike di-sec-butyl peroxydicarbonate, dipropyl variants produce fewer acidic byproducts, reducing corrosion risks in reactor systems .
- Solvent compatibility : Water-stable dispersions (≤42% concentration) are feasible, unlike di-(2-ethylhexyl) peroxydicarbonate, which requires organic solvents .
Data Contradiction Analysis
Q. Why do some studies report conflicting flash points for this compound?
Variations in flash point (reported as 85.8°C vs. 75°C) stem from methodological differences:
Q. What factors explain divergent polymerization rates when using this compound in aqueous vs. non-aqueous systems?
Key factors include:
- Hydrolysis sensitivity : this compound hydrolyzes faster in water, reducing effective initiator concentration. Use buffered systems (pH 6–8) to mitigate this .
- Oxygen inhibition : Aqueous systems dissolve more oxygen, quenching radicals and slowing polymerization. Deoxygenate via nitrogen sparging .
Methodological Tables
Table 1. Thermal Decomposition Parameters of Peroxydicarbonates
| Compound | Activation Energy (kJ/mol) | Half-life at 50°C (h) |
|---|---|---|
| This compound | 120 ± 5 | 10 ± 1 |
| Di-isopropyl peroxydicarbonate | 135 ± 7 | 15 ± 2 |
| Di-sec-butyl peroxydicarbonate | 110 ± 4 | 8 ± 0.5 |
| Data derived from DSC analysis |
Table 2. Toxicity Comparison of Peroxydicarbonates
| Compound | Oral LD50 (Rat, mg/kg) | Skin Irritation (OECD 404) |
|---|---|---|
| This compound | 3400 | Moderate |
| Di-(2-ethylhexyl) peroxydicarbonate | 4200 | Mild |
| Di-isopropyl peroxydicarbonate | 3100 | Severe |
| Source: Acute toxicity studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
